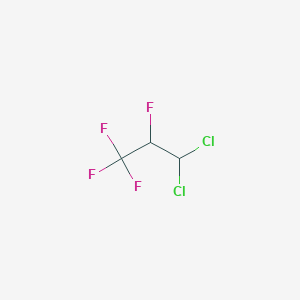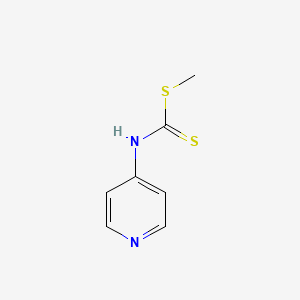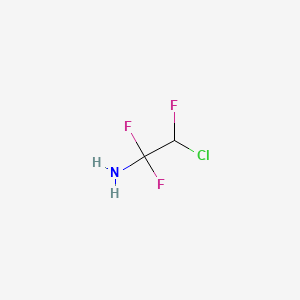
2-Chloro-1,1,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,1,2-trifluoroethan-1-amine is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of both chlorine and fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,2-trifluoroethan-1-amine typically involves the reaction of chlorotrifluoroethylene with nucleophiles. One common method is the reaction of chlorotrifluoroethylene with amines under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of advanced reactors and automation ensures consistent product quality and higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,1,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, cyanides, and other substituted derivatives.
Oxidation: Formation of oxides and higher oxidation state compounds.
Reduction: Formation of amines and other reduced forms.
Applications De Recherche Scientifique
2-Chloro-1,1,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated heterocycles and other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,1,2-trifluoroethan-1-amine involves its interaction with nucleophiles and electrophiles due to the presence of both electron-withdrawing and electron-donating groups. The chlorine and fluorine atoms influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane:
2,2-Dichloro-1,1,1-trifluoroethane: Used as a refrigerant and in the production of other chemicals.
2,2,2-Trifluoroethylamine: Used in the synthesis of various fluorinated compounds.
Uniqueness
2-Chloro-1,1,2-trifluoroethan-1-amine stands out due to its specific combination of chlorine and fluorine atoms, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high chemical resistance and stability .
Propriétés
Numéro CAS |
40062-89-3 |
|---|---|
Formule moléculaire |
C2H3ClF3N |
Poids moléculaire |
133.50 g/mol |
Nom IUPAC |
2-chloro-1,1,2-trifluoroethanamine |
InChI |
InChI=1S/C2H3ClF3N/c3-1(4)2(5,6)7/h1H,7H2 |
Clé InChI |
IOWVPVXGOWXRGM-UHFFFAOYSA-N |
SMILES canonique |
C(C(N)(F)F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
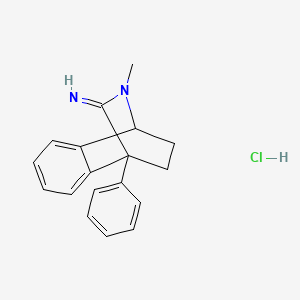


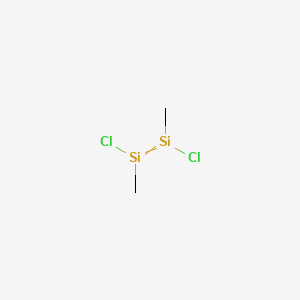
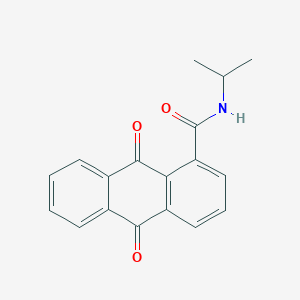

![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)


![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)

